REACTION_CXSMILES
|
CC1N=C(C)N(C2N=C(SC)N=C([C@@H]3C[C@H]3[C:19]3[N:23]([CH3:24])[C:22]4[CH:25]=[CH:26][CH:27]=[CH:28][C:21]=4[N:20]=3)C=2)N=1.ClC1C=CC=C(C(OO)=O)C=1>C(Cl)Cl>[CH3:24][N:23]1[C:22]2[CH:25]=[CH:26][CH:27]=[CH:28][C:21]=2[N:20]=[CH:19]1
|
Name
|
1-methyl-1H-benzo[d]imidazole
|
Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
CC1=NN(C(=N1)C)C1=CC(=NC(=N1)SC)[C@H]1[C@@H](C1)C1=NC2=C(N1C)C=CC=C2
|
Name
|
|
Quantity
|
274 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=CC=C1)C(=O)OO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of saturated sodium bicarbonate solution (10 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (2×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (100% ethyl acetate)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |